3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate

CAS No.: 320422-02-4

Cat. No.: VC4437577

Molecular Formula: C14H8Cl2N2O

Molecular Weight: 291.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 320422-02-4 |

|---|---|

| Molecular Formula | C14H8Cl2N2O |

| Molecular Weight | 291.13 |

| IUPAC Name | 3-(2,4-dichlorophenyl)phthalazin-3-ium-1-olate |

| Standard InChI | InChI=1S/C14H8Cl2N2O/c15-10-5-6-13(12(16)7-10)18-8-9-3-1-2-4-11(9)14(19)17-18/h1-8H |

| Standard InChI Key | KQCKIHATEJZECF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=C(C=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

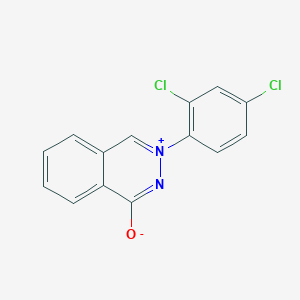

3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate is a bicyclic aromatic compound with the molecular formula C₁₄H₈Cl₂N₂O and a molecular weight of 291.13 g/mol. Its IUPAC name, 3-(2,4-dichlorophenyl)phthalazin-3-ium-1-olate, reflects the substitution pattern: a phthalazine core fused to a 2,4-dichlorophenyl group at position 3, with an oxygen atom at position 1 (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 320422-02-4 | |

| Molecular Formula | C₁₄H₈Cl₂N₂O | |

| SMILES | C1=CC=C2C(=C1)C=N+C3=C(C=C(C=C3)Cl)Cl | |

| InChIKey | KQCKIHATEJZECF-UHFFFAOYSA-N |

Structural Analysis

The compound’s planar phthalazine ring system facilitates π-π stacking interactions, while the electron-withdrawing dichlorophenyl group enhances electrophilic reactivity . X-ray crystallography of analogous phthalazine derivatives reveals intramolecular hydrogen bonding between the oxygen atom and adjacent nitrogen, stabilizing the zwitterionic form .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the construction of the phthalazine core. A common approach employs nucleophilic aromatic substitution to introduce the 2,4-dichlorophenyl group. For example:

-

Phthalazine Formation: Cyclization of o-xylene derivatives with hydrazine.

-

Substitution: Reaction with 2,4-dichlorobenzene diazonium salt under basic conditions.

Notably, related compounds are synthesized via condensation reactions in ethanol with acetic acid catalysis , suggesting potential applicability to this compound.

Reaction Mechanisms

The compound participates in electrophilic substitutions at the phthalazine ring’s electron-deficient positions. Computational studies of similar systems predict regioselectivity at C-4 and C-6 due to charge distribution .

| Parameter | Specification | Source |

|---|---|---|

| Storage | Ambient temperature | |

| Regulatory Status | Not TSCA-listed; R&D use only | |

| Stability | Light-sensitive |

Environmental Considerations

The chlorine atoms raise concerns about environmental persistence. Biodegradation studies of analogous chlorinated phthalazines show half-lives >60 days in soil .

Future Directions

Critical research gaps include:

-

Pharmacokinetic Studies: ADME profiling.

-

Target Validation: CRISPR screens to identify novel targets.

-

Green Synthesis: Developing catalytic methods to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume